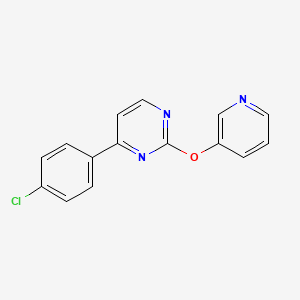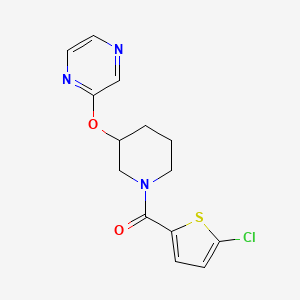
Astraganoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
To explain adequately the mechanism of astragaloside biosynthesis and translocation in A. membranaceus, analysis of the protein expression level and enzymatic activity of the mevalonate pathway gene in A. membranaceus should be examined in the near future .Molecular Structure Analysis
Astragaloside IV is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . More detailed information about its molecular structure can be found in the referenced papers .Chemical Reactions Analysis
Astragaloside IV has been shown to control several epithelial-mesenchymal transformation (EMT)-related and autophagy-related pathways, such as the phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT), Wnt/β-catenin, mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and transforming growth factor-β (TGF-β)/SMAD signaling pathways .科学的研究の応用
Pharmacological Effects
Astragaloside IV (AS-IV), derived from Astragalus membranaceus Bunge, exhibits multiple pharmacological effects. It is protective against cerebral ischemia/reperfusion, cardiovascular disease, pulmonary disease, liver fibrosis, and diabetic nephropathy. Its benefits are attributed to its anti-inflammatory, antifibrotic, antioxidative stress, anti-asthma, antidiabetic, immunoregulatory, and cardioprotective effects through various signaling pathways (Lei Li et al., 2017).
Cardiovascular Disease Treatment
AS-IV plays a significant role in treating cardiovascular diseases (CVD). It protects against ischemic and hypoxic myocardial cell injury, inhibits myocardial hypertrophy and fibrosis, enhances myocardial contractility, improves diastolic dysfunction, alleviates vascular endothelial dysfunction, and promotes angiogenesis. It also helps regulate blood glucose and lipid levels, reducing CVD risk (Yu-qing Tan et al., 2020).
Diabetic Wound Healing
AS-IV enhances diabetic wound repair, promoting reepithelialization, collagen deposition, and expression of extracellular matrix-related genes. It also improves new blood vessel formation and is associated with the development of polarized alternatively activated macrophages, crucial in inflammation resolution and wound repair (Xiaochun Luo et al., 2016).
Neuroprotective Effects
AS-IV shows neuroprotective effects in experimental models of neurological disorders, including Parkinson's disease, Alzheimer's disease, cerebral ischemia, and autoimmune encephalomyelitis. It improves motor deficits and neurochemical activity, particularly antioxidant systems, and reduces inflammation and oxidative stress (I. M. Costa et al., 2019).
Renal Protection in Diabetes
AS-IV has renal protective effects in diabetic nephropathies, reducing serum creatinine, blood urea nitrogen, and urine protein levels. The protective mechanisms include alleviating oxidative stress, delaying renal fibrosis, anti-apoptosis, and anti-inflammatory actions (Xiao-Tao Zhou et al., 2020).
Learning and Memory Impairment Attenuation
AS-IV attenuates learning and memory impairment in rats following ischemia-reperfusion injury. It improves learning and memory abilities, reduces neuronal cells apoptosis, and regulates the expression of phospho-extracellular signal-regulated kinases, c-Jun N-terminal kinases, and Akt (Yang-yang Wu et al., 2014).
Anti-Aging Effects
AST demonstrates anti-aging effects in D-galactose-induced senescent mice and middle-aged mice, improving brain function and immunomodulatory effects (H. Lei et al., 2003).
作用機序
Astragaloside IV plays a vital role in inhibiting tumor growth and metastasis, promoting the apoptosis of tumor cells, enhancing immune function, and preventing drug resistance . It can also regulate blood glucose and blood lipid levels and reduce the risk of cardiovascular diseases . Moreover, it has been shown to induce host antimicrobial immunity by modulating GRK2–CXCR2 signaling in neutrophils .
特性
IUPAC Name |
2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBZHFVAAWBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylthio)phenyl)acetate](/img/structure/B2674438.png)


![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2674447.png)
![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)
![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2674457.png)
![Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2674458.png)
![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)